molecular formula C19H19FN4O3S B2798375 N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1251617-35-2

N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2798375
CAS No.: 1251617-35-2
M. Wt: 402.44
InChI Key: AXDWMGGHKZOIAO-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole carboxamide derivative featuring a 2,4-dimethoxyphenylmethyl substituent at the N-position, a 5-fluoropyridin-2-ylamino group at the 2-position, and a methyl group at the 4-position of the thiazole core. Its synthesis likely follows established routes for analogous thiazole carboxamides, involving condensation of substituted nitriles with ethyl 2-bromoacetoacetate, hydrolysis to carboxylic acid intermediates, and subsequent coupling with amines . The fluorine atom on the pyridine ring may enhance metabolic stability and binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-11-17(28-19(23-11)24-16-7-5-13(20)10-21-16)18(25)22-9-12-4-6-14(26-2)8-15(12)27-3/h4-8,10H,9H2,1-3H3,(H,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDWMGGHKZOIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)F)C(=O)NCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.

    Introduction of the Pyridine Moiety: Coupling the thiazole intermediate with a fluoropyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Benzyl Group: Alkylation of the intermediate with 2,4-dimethoxybenzyl chloride under basic conditions.

    Formation of the Carboxamide: Converting the intermediate to the final carboxamide using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization.

    Purification Techniques: Use of chromatography, recrystallization, or other purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide. Thiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of the 5-fluoropyridine moiety is believed to enhance the compound's interaction with biological targets involved in tumor proliferation.

Case Study:
A study demonstrated that thiazole derivatives exhibited selective cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells. The compound's structure allows for effective binding to cancer cell receptors, leading to apoptosis in malignant cells .

Anticonvulsant Properties

Thiazole compounds have been investigated for their anticonvulsant activity. The compound under discussion has shown promise in preclinical models for treating epilepsy and other seizure disorders.

Research Findings:
In a series of experiments, thiazole-integrated compounds were evaluated for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results indicated that certain derivatives significantly reduced seizure duration and frequency, suggesting a potential application in epilepsy management .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity.

Modifications and Efficacy

Research has shown that modifications to the thiazole ring and substitution patterns on the phenyl groups can dramatically affect biological activity. For instance, varying the position of methoxy groups on the phenyl ring has been linked to enhanced anticancer activity .

Absorption and Metabolism

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with potential for oral bioavailability.

Toxicological Assessments

Toxicological studies are essential for assessing safety profiles. Early findings suggest that while the compound exhibits therapeutic potential, careful evaluation of its safety margins is necessary before clinical application .

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Key Compounds:

4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () Substituents: 3-pyridinyl (non-fluorinated), 3-(trifluoromethyl)phenyl amide. Impact: The trifluoromethyl group enhances lipophilicity and may improve blood-brain barrier penetration but could increase off-target interactions.

4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide () Substituents: Morpholinomethyl (polar group), pyridin-3-yl. Impact: The morpholine moiety increases solubility and may modulate kinase selectivity by introducing steric bulk. However, the lack of fluorination on pyridine reduces electronic effects critical for ATP-binding pocket interactions .

Dasatinib (BMS-354825) () Structure: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide. Impact: The chloro-methylphenyl group and piperazinylpyrimidine tail confer pan-Src kinase inhibition (IC₅₀: 0.5–5 nM). The hydroxyethylpiperazine enhances solubility and pharmacokinetics. Compared to the target compound, dasatinib’s pyrimidine tail provides broader kinase selectivity but may increase off-target effects .

Amide Side Chain Variations

Key Compounds:

N-(4-carbamoylphenyl)furan-3-carboxamide () Substituents: Furan-3-carboxamide, carbamoylphenyl. However, the absence of a pyridinylamino group limits interactions with kinase hinge regions .

1-{4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide () Substituents: Fluoroanilino, methoxybenzyl. Impact: The fluorophenyl group enhances binding affinity through halogen bonding, while the methoxybenzyl group improves solubility. However, the pyrrolidinecarboxamide core lacks the thiazole’s π-π stacking capability .

Pharmacological Screening:

  • Dasatinib demonstrates nanomolar potency in cellular assays (e.g., IL-2 inhibition, ED₅₀: ~5 mg/kg in mice) and efficacy in chronic inflammation models (). The target compound’s fluoropyridinyl and dimethoxyphenyl groups may offer improved kinase selectivity but require empirical validation .

Data Tables

Table 1. Structural and Functional Comparison of Thiazole Carboxamide Derivatives

Compound Name Core Structure Key Substituents Reported Activity/IC₅₀ Reference
Target Compound Thiazole-5-carboxamide 5-fluoropyridin-2-ylamino, 2,4-dimethoxyphenylmethyl N/A (Theoretical)
Dasatinib (BMS-354825) Thiazole-5-carboxamide 2-chloro-6-methylphenyl, hydroxyethylpiperazinylpyrimidine Pan-Src kinase IC₅₀: 0.5–5 nM
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-thiazole-5-carboxamide Thiazole-5-carboxamide 3-pyridinyl, 3-(trifluoromethyl)phenyl N/A (Structural analog)
N-(4-carbamoylphenyl)furan-3-carboxamide Furan-3-carboxamide Carbamoylphenyl N/A (Structural analog)

Biological Activity

N-[(2,4-Dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C14H15FN2O2S
  • Molecular Weight : 262.35 g/mol

The structure includes a thiazole ring, which is known for its diverse biological activities, including anticancer properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated an IC50 value of approximately 1.98 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Molecular dynamics simulations have shown that the compound interacts with key proteins involved in cell survival pathways .

Anticonvulsant Activity

Thiazole derivatives have also been reported to possess anticonvulsant properties. In a study involving various thiazole compounds, those structurally similar to our compound showed promising results in seizure models .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is often linked to their structural features:

  • Substituents : The presence of electron-donating groups like methoxy on the phenyl ring enhances activity. Compounds with specific substitutions at the 4-position on the phenyl ring exhibited higher cytotoxicity .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of thiazole derivatives:

  • Study on Antitumor Efficacy :
    • Objective : To evaluate the cytotoxic effects of thiazole derivatives.
    • Findings : Compounds similar to this compound showed significant activity against various cancer cell lines with IC50 values ranging from 1.61 to 10 µM .
  • Anticonvulsant Activity Assessment :
    • Objective : To determine the efficacy of thiazoles in seizure models.
    • Results : Thiazoles exhibited protective effects in animal models, suggesting potential for development as anticonvulsant agents .

Summary Table of Biological Activities

Activity TypeIC50 Value (µg/mL)Mechanism of Action
Antitumor1.98Induction of apoptosis and inhibition of proliferation
AnticonvulsantNot specifiedModulation of neurotransmitter release

Q & A

Q. How can researchers optimize the synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step reaction monitoring and condition adjustments. Key steps include:
  • Amide Coupling : Use coupling agents like HATU or EDC/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Heterocycle Formation : Cyclization of thiazole intermediates using phosphorus oxychloride (POCl₃) at 80–100°C in refluxing toluene .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
  • Table 1 : Example reaction conditions from analogous compounds:
Reaction StepSolventTemp. (°C)CatalystYield (%)Source
Amide couplingDMF25HATU72
Thiazole cyclizationToluene110POCl₃65

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ with TMS as an internal standard. Compare experimental shifts to computational predictions (e.g., ACD/Labs or ChemDraw) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS to confirm molecular ion peaks .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. How does the compound’s solubility and stability vary across solvents, and what formulations are suitable for in vitro assays?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (stock solution), ethanol, and PBS (pH 7.4). Fluorinated aromatic groups enhance solubility in polar aprotic solvents .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thiazole and amide bonds may degrade under acidic/basic conditions .
  • Table 2 : Solubility of structural analogs:
SolventSolubility (mg/mL)NotesSource
DMSO>50Preferred for stocks
Ethanol10–15Limited solubility

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents (e.g., 2,4-dimethoxyphenyl, 5-fluoropyridinyl) in target binding?

  • Methodological Answer :
  • Analog Synthesis : Replace substituents systematically (e.g., replace 5-fluoropyridinyl with chloropyridinyl or phenyl) .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (IC₅₀ comparisons) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (microsomal assays), and bioavailability .
  • Orthogonal Assays : Validate in vitro hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
  • Dose-Response Reconciliation : Adjust in vivo dosing regimens based on clearance rates and tissue distribution studies .

Q. What strategies are effective in identifying off-target interactions or toxicity risks early in development?

  • Methodological Answer :
  • Proteome-Wide Screening : Use affinity chromatography with immobilized compound and LC-MS/MS to identify binding partners .
  • Toxicity Prediction : Apply in silico tools (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks .
  • Cytotoxicity Panels : Test against HEK293 or HepG2 cells at 10 µM–100 µM concentrations with ATP-based viability assays .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s metabolic stability be addressed?

  • Methodological Answer :
  • Cross-Laboratory Validation : Repeat assays in parallel using identical protocols (e.g., human liver microsomes + NADPH cofactor) .
  • Isotope Tracing : Use ¹⁴C-labeled compound to track metabolite formation via radio-HPLC .

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